molecular formula C14H17N3O B581334 1-(5-Aminoquinolin-6-yl)piperidin-4-ol CAS No. 1157642-42-6

1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Cat. No.: B581334
CAS No.: 1157642-42-6
M. Wt: 243.31
InChI Key: YDSNPIWRMJSZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminoquinolin-6-yl)piperidin-4-ol is a synthetic compound that has garnered attention for its potential therapeutic and environmental applications. This compound features a quinoline ring substituted with an amino group at the 5-position and a piperidin-4-ol moiety at the 1-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring, followed by the introduction of the amino group at the 5-position. The piperidin-4-ol moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminoquinolin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidin-4-ol moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted piperidin-4-ol compounds .

Scientific Research Applications

1-(5-Aminoquinolin-6-yl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding assays.

    Medicine: Research is ongoing into its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Aminoquinolin-6-yl)piperidin-4-one
  • 1-(5-Aminoquinolin-6-yl)piperidin-4-amine
  • 1-(5-Aminoquinolin-6-yl)piperidin-4-thiol

Uniqueness

Compared to similar compounds, 1-(5-Aminoquinolin-6-yl)piperidin-4-ol is unique due to its hydroxyl group at the piperidin-4 position. This hydroxyl group enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .

Properties

IUPAC Name

1-(5-aminoquinolin-6-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-14-11-2-1-7-16-12(11)3-4-13(14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNPIWRMJSZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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